8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog No.
S540494
CAS No.
1027513-54-7
M.F
C25H27ClN6O4S
M. Wt
543.04
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfo...

CAS Number

1027513-54-7

Product Name

8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

8-[4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione

Molecular Formula

C25H27ClN6O4S

Molecular Weight

543.04

InChI

InChI=1S/C25H27ClN6O4S/c1-2-11-32-24(33)21-23(29-25(32)34)28-22(27-21)18-5-9-20(10-6-18)37(35,36)31-14-12-30(13-15-31)16-17-3-7-19(26)8-4-17/h3-10H,2,11-16H2,1H3,(H,27,28)(H,29,34)

InChI Key

JQZJACVYMPKVDS-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=C(C=C5)Cl

Solubility

Soluble in DMSO

Synonyms

PSB-0788; PSB 0788; PSB0788.

Description

The exact mass of the compound 8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is 542.1503 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Exact Mass

542.1503

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PSB-0788

Dates

Modify: 2023-08-15
1: Arsyad A, Dobson GP. Lidocaine relaxation in isolated rat aortic rings is enhanced by endothelial removal: possible role of K(v), K(ATP) channels and A(2a) receptor crosstalk. BMC Anesthesiol. 2016 Dec 3;16(1):121. PubMed PMID: 27914476; PubMed Central PMCID: PMC5135802.
2: Arsyad A, Dobson GP. Adenosine relaxation in isolated rat aortic rings and possible roles of smooth muscle Kv channels, KATP channels and A2a receptors. BMC Pharmacol Toxicol. 2016 May 23;17(1):23. doi: 10.1186/s40360-016-0067-8. PubMed PMID: 27211886; PubMed Central PMCID: PMC4876563.
3: Borrmann T, Hinz S, Bertarelli DC, Li W, Florin NC, Scheiff AB, Müller CE. 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity. J Med Chem. 2009 Jul 9;52(13):3994-4006. doi: 10.1021/jm900413e. PubMed PMID: 19569717.

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